2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H25ClN2O5S and its molecular weight is 453.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}acetamide is 452.1172708 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
A foundational aspect of this compound's research lies in its synthetic utility. It serves as a precursor in the synthesis of sulfonyl derivatives and phenoxyacetamide compounds. For instance, the process of treating phenoxyacetamide with chlorosulfonic acid yields sulfonyl chloride, which is a crucial intermediate in synthesizing various sulfonamide and sulfonohydrazide derivatives. These derivatives have significant implications in the development of new chemical entities with potential applications ranging from catalysis to drug development (Cremlyn & Pannell, 1978).
Materials Science and Polymer Research
In materials science, this compound's derivatives play a role in synthesizing and characterizing new polymeric materials. For instance, the synthesis of sulfide and sulfoxide-based poly(ether-amide)s involves using similar sulfonyl chloride intermediates. These polymers exhibit excellent thermal stability and are promising materials for advanced applications due to their unique chemical and physical properties (Shockravi et al., 2006).
Biochemical Research
In the realm of biochemistry and pharmacology, the sulfonyl and phenoxyacetamide frameworks are explored for their potential as bioactive molecules. For example, new analogs of paracetamol with modifications in the phenyl moiety and sulfonamide, incorporating morpholine, have been synthesized. These derivatives show promising analgesic and anti-inflammatory activities, indicating the compound's relevance in medicinal chemistry for developing new therapeutic agents (Ahmadi et al., 2014).
Environmental Applications
Research into the environmental fate and treatment of pollutants has also utilized derivatives of this compound. Studies on the complete oxidation of various organic pollutants in water via the photoassisted Fenton reaction have employed similar molecular frameworks. These studies are crucial for developing efficient methods to remediate contaminated water resources, highlighting the environmental significance of research on such compounds (Pignatello & Sun, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-14-10-18(6-9-20(14)22)28-13-21(25)23-17-4-7-19(8-5-17)30(26,27)24-11-15(2)29-16(3)12-24/h4-10,15-16H,11-13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKMSSMRCXTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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